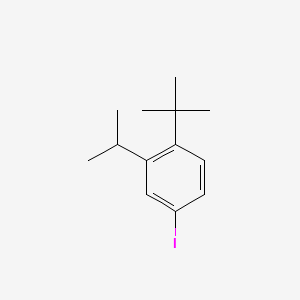
1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene
Description
1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C13H19I It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and an isopropyl group
Properties
Molecular Formula |
C13H19I |
|---|---|
Molecular Weight |
302.19 g/mol |
IUPAC Name |
1-tert-butyl-4-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19I/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5/h6-9H,1-5H3 |
InChI Key |
VVHDEQHKARSZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the iodination of 1-tert-butyl-2-(propan-2-yl)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide, often in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or alcohols.
- Reduction reactions result in the formation of hydrocarbons .
Scientific Research Applications
1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
1-tert-Butyl-4-iodobenzene: Similar structure but lacks the isopropyl group.
4-tert-Butyliodobenzene: Another similar compound with slight structural variations.
tert-Butylbenzene: A simpler compound with only the tert-butyl group attached to the benzene ring.
Uniqueness: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene is unique due to the presence of both the tert-butyl and isopropyl groups, which impart distinct steric and electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


